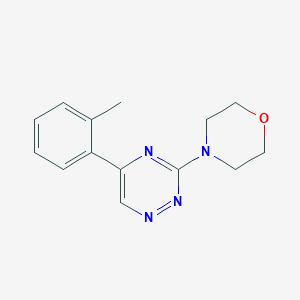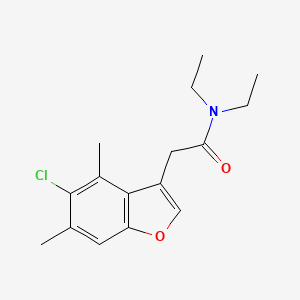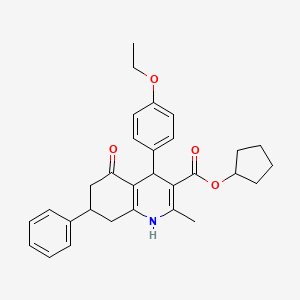![molecular formula C10H9ClN4O B4982039 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as CCTO, is a compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. CCTO belongs to the class of triazine compounds, which are known for their diverse biological activities and chemical properties.
作用机制
The mechanism of action of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to inhibit the activity of various protein kinases, including Akt and ERK, which are involved in cell survival and proliferation. In addition, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. In addition, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. However, further studies are needed to fully understand the biochemical and physiological effects of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one.
实验室实验的优点和局限性
One of the advantages of using 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its potent antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to fully understand the toxicity and safety profile of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one.
未来方向
There are several future directions for the research on 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one. One direction is to further investigate the mechanism of action of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, particularly its inhibition of topoisomerase II and protein kinases. Another direction is to explore the potential applications of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in other fields, such as material science and agriculture. In addition, further studies are needed to fully understand the toxicity and safety profile of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, as well as its pharmacokinetics and pharmacodynamics. Overall, the research on 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has shown promising results and has the potential to lead to the development of new drugs and materials.
合成方法
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized using various methods, including the reaction of 3-chloroaniline with 2,4,6-trimethyl-1,3,5-triazine and the reaction of 3-chloroaniline with cyanuric chloride. The former method involves the condensation of 3-chloroaniline with 2,4,6-trimethyl-1,3,5-triazine in the presence of a base such as potassium carbonate or sodium hydroxide. The latter method involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base such as triethylamine or pyridine. Both methods yield 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one as a white crystalline solid with a melting point of 244-246°C.
科学研究应用
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. In agriculture, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. In material science, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit ferroelectric and dielectric properties, making it a potential candidate for the development of new electronic devices.
属性
IUPAC Name |
5-(3-chloroanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(13-10(16)15-14-6)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZREEQKQCBYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![N-{4-[(2,2-diphenylacetyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4981969.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)
![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)

![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)

![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)